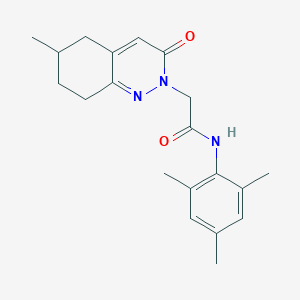

2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

Description

2-(6-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is a structurally complex acetamide derivative characterized by:

- An N-(2,4,6-trimethylphenyl)acetamide moiety, which introduces steric bulk and hydrophobic interactions due to the tri-methylated aryl group.

This combination of a bicyclic heteroaromatic system and a substituted acetamide tail distinguishes it from simpler analogs.

Properties

IUPAC Name |

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-12-5-6-17-16(9-12)10-19(25)23(22-17)11-18(24)21-20-14(3)7-13(2)8-15(20)4/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLWOIFCPPFXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

Formation of the Cinnoline Core: The initial step involves the synthesis of the cinnoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with an amine group on the cinnoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may find applications in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Stability

Key Compounds:

- N-(2,4,6-Trimethylphenyl)acetamide (TMPA): Lacks the hexahydrocinnolin ring, featuring only a methyl-substituted acetamide .

- N-(2,4,6-Trimethylphenyl)-2,2-dichloroacetamide (TMPDCA) : Substitutes the acetyl group with dichloro atoms, enhancing electronegativity .

Key Findings :

- Substitutions on the acetamide (e.g., Cl in TMPDCA) alter bond distances and angles, but the hexahydrocinnolin system may amplify these effects due to electronic conjugation .

Physicochemical Properties

Key Compounds:

- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (mp 230°C) .

- Morpholin-3-yl-acetamide derivatives (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) .

Key Findings :

- The hexahydrocinnolin core likely increases melting points compared to morpholin derivatives due to enhanced molecular rigidity.

- Aryl proton shifts in NMR (~7.3–7.7 ppm) align with trends in substituted phenylacetamides, though the hexahydrocinnolin ring may deshield protons further .

Biological Activity

2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H24N2O

- Molecular Weight : 296.41 g/mol

- CAS Number : [insert CAS number if known]

The compound features a hexahydrocinnoline structure which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, hexahydrocinnoline derivatives have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that hexahydrocinnoline derivatives inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Antimicrobial Activity

The antimicrobial properties of this class of compounds are noteworthy. Research has shown that certain derivatives possess broad-spectrum antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hexahydrocinnoline Derivative A | E. coli | 15 µg/mL |

| Hexahydrocinnoline Derivative B | S. aureus | 10 µg/mL |

| Hexahydrocinnoline Derivative C | C. albicans | 20 µg/mL |

These findings suggest that the target compound may also exhibit similar antimicrobial effects.

Neuroprotective Effects

Compounds related to hexahydrocinnoline have been studied for neuroprotective effects in models of neurodegenerative diseases. They are thought to exert their effects by modulating neurotransmitter levels and reducing oxidative stress.

Case Study :

In a preclinical trial involving a mouse model of Alzheimer's disease, a related hexahydrocinnoline compound improved cognitive function and reduced amyloid plaque formation. The mechanism was attributed to the inhibition of acetylcholinesterase activity and antioxidant properties .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Neuroprotection : Modulation of neurotransmitter systems and reduction of oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.